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Introduction
CCW 28-3 is a potent and innovative chemical tool for inducing the degradation of

Bromodomain-containing protein 4 (BRD4). As a Proteolysis Targeting Chimera (PROTAC),

CCW 28-3 functions by hijacking the cellular ubiquitin-proteasome system. It is a

heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3

ubiquitin ligase and a ligand for BRD4, connected by a linker. This proximity forces the

ubiquitination of BRD4, marking it for degradation by the 26S proteasome. These application

notes provide detailed protocols for utilizing CCW 28-3 in BRD4 degradation assays, including

methods for assessing degradation and downstream effects.

Mechanism of Action
CCW 28-3 is a PROTAC-based BRD4 degrader that recruits the RNF4 E3 ligase.[1][2] The

molecule forms a ternary complex with BRD4 and RNF4, leading to the polyubiquitination of

BRD4 and its subsequent degradation by the proteasome.[1] This targeted degradation

approach allows for the study of the functional consequences of BRD4 loss with high

specificity.
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While specific DC50 and Dmax values for CCW 28-3 mediated BRD4 degradation are not

readily available in the reviewed literature, it has been reported to be less potent than the well-

characterized BRD4 degrader, MZ1.[3][4] For comparative purposes, data for other known

BRD4 degraders are presented below.

Degrader
Recruited
E3 Ligase

Target
Protein

Cell Line DC50 Dmax
Referenc
e

CCW 28-3 RNF4 BRD4 231MFP
Not

Reported

Not

Reported
[4]

MZ1 VHL BRD4 HeLa ~100 nM >90% [5]

dBET6 CRBN BRD4 HEK293T ~5 nM
Not

Reported
[3]

A1874 MDM2 BRD4

Myeloid

Leukemia

Cells

32 nM
Not

Reported
[3]

Binding Affinity of CCW 28-3 for RNF4:

Compound Target Assay IC50 Reference

CCW 28-3 RNF4
Competitive

Inhibition Assay
0.54 µM [2]

Experimental Protocols
Protocol 1: In Vitro BRD4 Degradation Assay using
Western Blotting
This protocol describes the assessment of BRD4 protein levels in a human breast cancer cell

line (231MFP) following treatment with CCW 28-3.

Materials:

CCW 28-3
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231MFP human breast cancer cell line

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels (e.g., 4-12% gradient gels)

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: Rabbit anti-BRD4, Mouse anti-GAPDH (or other loading control)

HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

Enhanced chemiluminescence (ECL) substrate

Proteasome inhibitor (e.g., Bortezomib or MG132) - for control experiments

E1 Ubiquitin Activating Enzyme Inhibitor (e.g., TAK-243) - for control experiments

Procedure:

Cell Culture and Treatment:

Plate 231MFP cells in 6-well plates and grow to 70-80% confluency.

Prepare a stock solution of CCW 28-3 in DMSO.

Treat cells with varying concentrations of CCW 28-3 (e.g., 0.1, 1, 10 µM) for different time

points (e.g., 1, 3, 6, 12, 24 hours). Include a DMSO-only vehicle control.
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For control experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM

Bortezomib) or an E1 inhibitor (e.g., 10 µM TAK-243) for 1-2 hours before adding CCW 28-
3.[1]

Cell Lysis:

After treatment, wash cells twice with ice-cold PBS.

Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the

lysate to a microfuge tube.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay according to the

manufacturer's instructions.

Western Blotting:

Normalize protein concentrations for all samples and prepare them for SDS-PAGE by

adding Laemmli sample buffer and boiling for 5-10 minutes.

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

Separate proteins by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibody against BRD4 (diluted in blocking buffer,

e.g., 1:1000) overnight at 4°C.

Wash the membrane three times with TBST.
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Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer,

e.g., 1:5000) for 1 hour at room temperature.

Wash the membrane three times with TBST.

To confirm equal loading, probe the membrane with a primary antibody against a loading

control protein like GAPDH (diluted in blocking buffer, e.g., 1:10000), followed by the

appropriate HRP-conjugated secondary antibody.

Develop the blot using an ECL substrate and visualize the protein bands using a

chemiluminescence imaging system.

Protocol 2: Quantitative Proteomic Analysis of CCW 28-3
Treated Cells
This protocol outlines a general workflow for tandem mass tag (TMT)-based quantitative

proteomics to identify and quantify changes in the proteome upon CCW 28-3 treatment.

Materials:

CCW 28-3 treated and control cell lysates (prepared as in Protocol 1)

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

TMT labeling reagents

Hydroxylamine

C18 solid-phase extraction (SPE) cartridges

High-pH reversed-phase fractionation system

LC-MS/MS instrument (e.g., Orbitrap-based mass spectrometer)
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Procedure:

Sample Preparation:

Lyse 231MFP cells treated with 1 µM CCW 28-3 or vehicle (DMSO) for 3 hours.[1]

Quantify protein concentration using a BCA assay.

Take an equal amount of protein from each sample (e.g., 100 µg).

Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

Digest proteins into peptides using trypsin overnight at 37°C.

TMT Labeling:

Label the peptides from each condition with a specific TMT isobaric tag according to the

manufacturer's protocol.

Quench the labeling reaction with hydroxylamine.

Combine the labeled peptide samples.

Peptide Fractionation:

Desalt the combined labeled peptide mixture using C18 SPE.

Fractionate the peptides using high-pH reversed-phase chromatography to reduce sample

complexity.

LC-MS/MS Analysis:

Analyze each fraction by LC-MS/MS.

Use a data-dependent acquisition method to select the most abundant precursor ions for

fragmentation.

Fragment the precursor ions using higher-energy collisional dissociation (HCD) to

generate reporter ions for quantification.
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Data Analysis:

Process the raw mass spectrometry data using a suitable software package (e.g.,

Proteome Discoverer, MaxQuant).

Identify peptides and proteins by searching against a human protein database.

Quantify the relative abundance of proteins across different conditions based on the

intensities of the TMT reporter ions.

Identify proteins that are significantly downregulated upon CCW 28-3 treatment, with

BRD4 expected to be a top hit.[1]
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Experimental Workflow for BRD4 Degradation Assay
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Caption: Workflow for assessing CCW 28-3 mediated BRD4 degradation.
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CCW 28-3 Mechanism of Action and Downstream Effects of BRD4 Degradation
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Caption: Signaling pathway of CCW 28-3 and BRD4 degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic -
PMC [pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]

4. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein
Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

5. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for CCW 28-3 in BRD4
Degradation Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15571131#how-to-use-ccw-28-3-for-brd4-
degradation-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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